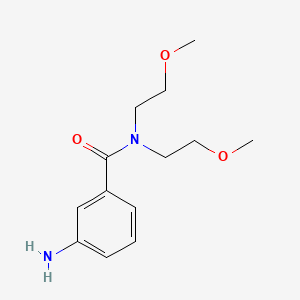

3-amino-N,N-bis(2-methoxyethyl)benzamide

Description

3-Amino-N,N-bis(2-methoxyethyl)benzamide is a benzamide derivative characterized by an amino group at the 3-position of the benzene ring and two 2-methoxyethyl substituents on the amide nitrogen. Its synthesis likely involves the reaction of 3-aminobenzoyl chloride with bis(2-methoxyethyl)amine, a method analogous to procedures described for related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in and ) .

The 2-methoxyethyl groups impart moderate polarity and steric bulk, influencing solubility in organic solvents and metal-coordination behavior. Unlike hydroxyethyl-substituted analogs, the methoxy groups reduce hydrogen-bonding capacity, which can affect aggregation and reactivity in catalytic systems .

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-amino-N,N-bis(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C13H20N2O3/c1-17-8-6-15(7-9-18-2)13(16)11-4-3-5-12(14)10-11/h3-5,10H,6-9,14H2,1-2H3 |

InChI Key |

OJIQNIHOPOVTAS-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)C(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Ligand Performance in Catalysis: In iron-catalyzed cross-coupling reactions, 3-amino-N,N-bis(2-methoxyethyl)benzamide exhibits lower reactivity compared to piperidinyl benzamide and cyclic urea ligands like DMPU. Its methoxyethyl groups may hinder effective metal coordination, while hydrolysis byproducts further limit utility .

- Hydroxyethyl vs. Methoxyethyl Substitution: Replacing methoxyethyl with hydroxyethyl groups (e.g., 4-amino-N,N-bis(2-hydroxyethyl)benzamide) enhances hydrogen bonding, improving adhesion and corrosion resistance in polymer coatings .

- Electronic and Steric Effects : The trimethoxy and sulfamoyl substituents in analogs like N,N-Bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide and 2-chloro-5-(diethylsulfamoyl)-N,N-bis(2-methoxyethyl)benzamide introduce additional electronic effects, broadening applications in pharmaceuticals and materials science .

Thermoresponsive Behavior in Polymeric Analogs

For example:

- PMOEAm homopolymers show Tcp decreasing with increasing molecular weight.

- Copolymers with N,N-bis(2-ethoxyethyl)acrylamide (PEOEAm) exhibit higher Tcp than those with N,N-dimethylacrylamide (PDMAm), highlighting the role of alkoxy side chains in modulating solubility .

This suggests that substituent flexibility and polarity in this compound derivatives could similarly influence material properties in polymer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.